molecular formula C11H13N3O2 B2378662 2-(Isobutylamino)-5-nitrobenzonitrile CAS No. 731807-67-3

2-(Isobutylamino)-5-nitrobenzonitrile

Cat. No.: B2378662
CAS No.: 731807-67-3
M. Wt: 219.244
InChI Key: FGVNFTMTAITBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isobutylamino)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an isobutylamino group and a nitro group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Isobutylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The isobutylamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and mild temperature and pressure conditions.

    Substitution: Nucleophiles such as amines or alcohols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(Isobutylamino)-5-aminobenzonitrile.

    Substitution: Various substituted amides or carboxylic acids.

    Oxidation: Oxidized derivatives of the isobutylamino group.

Scientific Research Applications

2-(Isobutylamino)-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The nitrile group can also participate in covalent bonding with nucleophilic sites in biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Isobutylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(Isobutylamino)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

    2-(Isobutylamino)-5-nitrobenzamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior and applications.

Uniqueness

2-(Isobutylamino)-5-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(2-methylpropylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8(2)7-13-11-4-3-10(14(15)16)5-9(11)6-12/h3-5,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNFTMTAITBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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